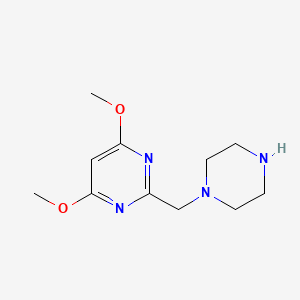

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

Vue d'ensemble

Description

The compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a derivative of the pyrimidine class, which is known for its wide range of biological activities. Pyrimidine derivatives have been synthesized and studied for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . Additionally, they have been evaluated for their immunosuppressive activity and as potent FLT3 tyrosine kinase inhibitors, which are relevant in the context of antiproliferative activity against leukemic cell lines .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the nucleophilic attack of amines on halogenated pyrimidine scaffolds. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position was synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines allowed for structural variety at positions 2, 4, and 6 of the scaffold, indicating a versatile approach to modifying the pyrimidine core .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its piperazin-1-ylmethyl derivative, have been determined, revealing that the conformation of the piperazine part of the molecule is influenced by substituents in the phenyl ring . This suggests that the molecular conformation of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine would also be significant in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is characterized by their ability to form various bonds and interact with biological targets. The presence of a piperazine moiety can lead to the formation of hydrogen bonds, as seen in the salt-type adduct formed between a pyrimidine derivative and piperidine, which contains multiple independent hydrogen bonds . These interactions are essential for the binding of the compounds to their biological targets, influencing their pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic analysis provides insights into the density and geometric parameters, which can be correlated with their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . Understanding these properties is crucial for the development of pyrimidine derivatives as therapeutic agents.

Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: Pyrimidines, including “4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application or Experimental Procedures: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

- Results or Outcomes: Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidine derivatives showed potential inhibitory effects against immune-induced nitric oxide generation .

Application in Chemical Derivatization

- Specific Scientific Field: Analytical Chemistry .

- Summary of the Application: “4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine” can be used in chemical derivatization, a process that modifies the chemical structure of a compound to improve its detectability or stability .

- Methods of Application or Experimental Procedures: In one study, trimethylsilyldiazomethane (TMSD) derivatization was applied to improve ionization efficiencies in the profiling of free fatty acids (FFAs). Multiple reaction monitoring (MRM) was used for the selective quantification of methylated FFAs .

- Results or Outcomes: The methylation derivatization provided better results in FFA profiling. The method can also be applied for the profiling of FFAs in biological samples for biomarker discovery .

Application in Early Discovery Research

- Specific Scientific Field: Early Discovery Research .

- Summary of the Application: “4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine” is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods of Application or Experimental Procedures: The specific methods of application in early discovery research can vary widely depending on the research goals and the nature of the experiments being conducted .

- Results or Outcomes: The outcomes of early discovery research using this compound would depend on the specific experiments conducted .

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-16-10-7-11(17-2)14-9(13-10)8-15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNQZUBONDNTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CN2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371208 | |

| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |

CAS RN |

387350-76-7 | |

| Record name | 4,6-Dimethoxy-2-(1-piperazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)